molecular formula C10H12FNO B13598927 2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B13598927
M. Wt: 181.21 g/mol
InChI Key: SHTASVBUYVBQSH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound features a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group, as well as an amine group on the cyclopropane ring. It is used primarily in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-10-3-2-6(4-8(10)11)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3

InChI Key

SHTASVBUYVBQSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2N)F

Origin of Product

United States

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